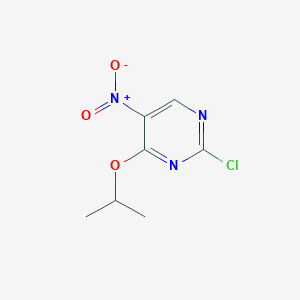

2-Chloro-4-isopropoxy-5-nitropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-isopropoxy-5-nitropyrimidine is a chemical compound with the molecular formula C7H8ClN3O3 . It has a molecular weight of 217.61 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3O3/c1-4(2)14-6-5(11(12)13)3-9-7(8)10-6/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Reactivity

Synthesis of Nitropyrimidines for DNA Repair Inhibition : The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate in the preparation of nitropyrimidines, is significant for inactivating the DNA repairing protein MGMT. This showcases the compound's potential in medicinal chemistry and cancer research (Lopez et al., 2009).

Synthesis of Heterocyclic Systems : Derivatives of 2-chloro-4-methyl-5-nitropyrimidine have been synthesized and used to obtain novel heterocyclic systems like 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, indicating its role in expanding heterocyclic chemistry (Banihashemi et al., 2020).

Antitumor Agent Synthesis : 2,4,6-Trisubstituted-5-nitropyrimidines have been evaluated as potential antitumor agents, highlighting the compound's utility in developing new anticancer drugs (Thompson et al., 1997).

Synthesis of Imidazo[1,2-a]pyrimidin-3(2H)-ones : The compound's reaction with (L)-α-amino acids led to the synthesis of optically active imidazo[1,2-a]pyrimidines, contributing to the field of chiral chemistry and optical isomers (Bakavoli et al., 2005).

Chemical Reactions and Properties

E.S.R. Spectra Analysis : The electron spin resonance spectra of 2-chloro-5-nitropyrimidine anion radicals have been studied, providing insights into the electronic properties of the compound (Cottrell & Rieger, 1967).

Solid-Phase Synthesis of Olomoucine : Utilizing 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, researchers developed an efficient method for the synthesis of olomoucine, demonstrating its utility in facilitating complex chemical syntheses (Hammarström et al., 2002).

Synthesis and Acylation of 4-Chloro-6-Hydroxyaminopyrimidines : The study on the acylation and oxidation of these compounds led to the first synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines, expanding the scope of pyrimidine chemistry (Yagodina et al., 1989).

Superoxide Reactions with Halopyrimidines : This study indicates the compound's reactivity with superoxide anion radical, contributing to our understanding of its chemical behavior and potential applications in redox chemistry (Ha & Lee, 1989).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Mechanism of Action

Mode of Action

It’s known that nitropyrimidines can participate in nucleophilic aromatic substitution (snar) reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile, which could be a primary or secondary alicyclic amine .

Biochemical Pathways

The compound’s participation in SNAr reactions suggests it may influence pathways involving nucleophilic substitutions .

Properties

IUPAC Name |

2-chloro-5-nitro-4-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-4(2)14-6-5(11(12)13)3-9-7(8)10-6/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYBMBZNDNLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)

![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)

![7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2839142.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)

![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)